

Camizestrant pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Camizestrant

CAS No.: 2222844-89-3

Cat. No.: S1965369

Get Quote

Pharmacokinetic Properties of Camizestrant

Camizestrant is designed as a low molecular weight, low lipophilicity base with good permeability to overcome the historical challenges of oral SERD development [1] [2].

Table 1: Key Non-Clinical and Simulated Human Pharmacokinetic Parameters [1] [2]

Parameter	Species-Specific Data (In Vitro)	Human Prediction (PBPK Model) & Clinical Observation
Molecular Weight	476.524 g/mol [3]	-
Mechanism of Action	-	Selective Estrogen Receptor α (ER α) degrader and complete antagonist [1] [4]

| **Intrinsic Clearance (CL_{int})** | Human hepatocytes: 530 μ L/min/g liver Rat: 5900 μ L/min/g liver Dog: 5000 μ L/min/g liver | Broadly linear PK in humans at pharmacologically relevant doses [1] | | **Michaelis Constant (K_m)** | Human liver microsomes: 1 μ M Dog: 0.3 μ M Rat: 6 μ M | - | | **Primary Metabolizing Enzymes** | Dog: CYP2D15 | Human: CYP3A4/5 [1] | | **Volume of Distribution (V_{dss})** | 4-19 L/kg in animals (indicating extensive tissue distribution) [1] | - | | **Bioavailability** | Dose-dependent in dogs (2% to >90%) |

High, supported by PBPK model [1] | | **Half-life ($t_{1/2}$)** | - | ~20-23 hours, supporting once-daily (QD) dosing [5] | | **Time to C_{max} (t_{max})** | - | ~2-4 hours post-dose [5] |

Table 2: Clinical Pharmacokinetic and Safety Profile from SERENA-1 Trial [5] Phase I trial in women with ER+, HER2- advanced breast cancer; doses from 25 mg to 450 mg once daily.

Parameter	Observation in Patients
Recommended Phase 2 Doses	75 mg, 150 mg, and 300 mg QD
Safety Profile (Doses ≤ 150 mg)	No treatment-related serious adverse events (SAEs) or Grade ≥ 3 TRAEs
Most Common Treatment-Related Adverse Events (TRAEs)	Visual effects (56%), (sinus) bradycardia (44%), fatigue (26%), nausea (15%) - majority Grade 1/2
Efficacy Context	Antitumor activity observed across doses, including in patients with prior CDK4/6i therapy, baseline <i>ESR1</i> mutations, and visceral metastases

Pharmacodynamic Mechanisms and Efficacy

Camizestrant acts as a **pure ER α antagonist and degrader**, overcoming key limitations of earlier endocrine therapies [4].

- **Mechanism of Action:** As a next-generation oral SERD, **camizestrant** competitively binds to the estrogen receptor, inducing a conformational change that results in both antagonism and degradation of the receptor, thereby suppressing ER-driven gene expression and tumor proliferation [4] [3].
- **Overcoming Resistance:** It demonstrates robust **antiproliferation activity** in both *ESR1* wild-type and mutant breast cancer models, and remains effective in models resistant to fulvestrant [4].
- **Synergistic Combinations:** Preclinical data shows that **camizestrant's** antitumor activity is enhanced in combination with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) and agents targeting the PI3K/AKT/mTOR pathway (e.g., alpelisib, everolimus, capivasertib). This synergy helps address acquired resistance to these pathways [4].

Key Experimental Protocols and Methodologies

The following details the core experimental approaches used to generate the PK and PD data.

1. Preclinical ADME and PBPK Modeling [1] [2]

- **In Vitro ADME Studies:** Conducted in hepatocytes and liver microsomes from multiple species (human, rat, dog) to determine intrinsic clearance (CL_{int}) and Michaelis-Menten kinetics (K_m).
- **Cytochrome P450 Phenotyping:** Used chemical inhibitors and recombinant CYP enzymes in human liver microsomes to identify the primary enzymes (CYP3A4/5) responsible for metabolism.
- **PBPK Model Development:** A mechanistic PBPK model was built and validated using the integrated in vitro and in vivo data. The model incorporated human-specific physiological parameters to simulate human exposure and confirm linear pharmacokinetics at therapeutic doses, de-risking progression to clinical trials.

2. Preclinical Pharmacodynamic and Efficacy Models [4]

- **Cell Line Studies:** Used ER+ breast cancer cell lines (e.g., MCF7, CAMA-1). Cells were treated with **camizestrant**, fulvestrant, or controls in phenol red-free medium with charcoal-stripped serum. Key assessments included:
 - **Proliferation Assays:** Measured using Sytox Green live/dead cell count.
 - **Gene Expression Analysis:** RNA sequencing (RNA-seq) performed after treatment to evaluate modulation of ER-regulated genes.
- **In Vivo Patient-Derived Xenograft (PDX) Models:** PDX models from patients, including those with acquired resistance to fulvestrant and *ESR1* mutations, were used to evaluate the antitumor efficacy of **camizestrant** as a monotherapy and in combination with other agents.

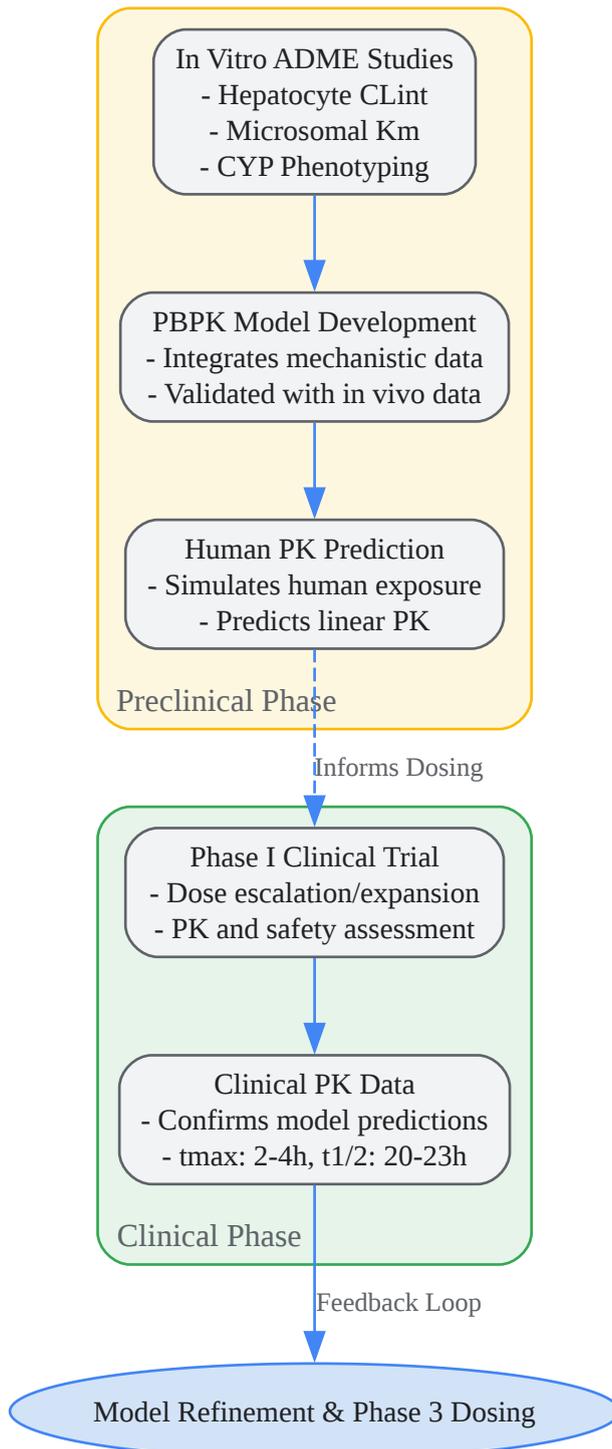
3. Clinical Drug-Drug Interaction (DDI) Study [6]

- **Protocol:** An open-label, fixed-sequence study in healthy postmenopausal female volunteers.
- **Design:**
 - **Period 1:** A single oral dose of **camizestrant** alone.
 - **Washout:** 7-10 days.
 - **Period 2 & 3:** Itraconazole (a strong CYP3A4 inhibitor) was administered alone and then concomitantly with a single dose of **camizestrant** to assess the impact on **camizestrant's** pharmacokinetics.

Visualized Workflows and Pathways

The following diagrams illustrate the core experimental workflows and mechanistic pathways for **camizestrant**.

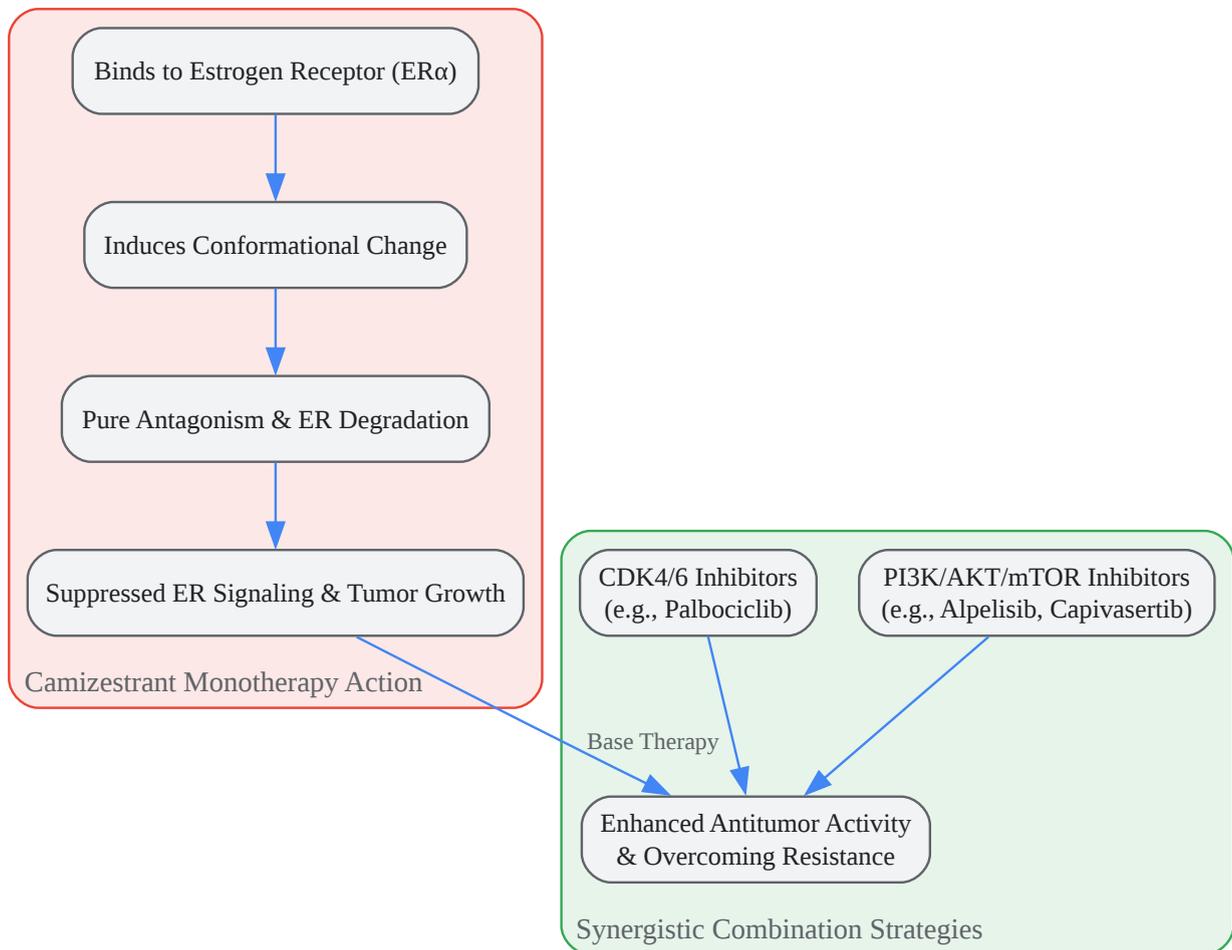
Mechanistic ADME and PBPK Modeling Workflow



[Click to download full resolution via product page](#)

Mechanistic ADME and PBPK modeling workflow from preclinical to clinical phases.

Camizestrant Mechanism and Combination Therapy



[Click to download full resolution via product page](#)

***Camizestrant's** core mechanism of action and synergistic combination strategies.*

Conclusion

Camizestrant represents a significant advancement in oral SERD development, with a favorable pharmacokinetic profile that enables once-daily dosing and a robust pharmacodynamic profile demonstrating efficacy against various forms of endocrine resistance. Its development was de-risked through sophisticated PBPK modeling, and it is now being evaluated in multiple late-stage clinical trials.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The application of mechanistic absorption, distribution ... [pubmed.ncbi.nlm.nih.gov]
2. The application of mechanistic absorption, distribution ... [sciencedirect.com]
3. Camizestrant: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. The Next-Generation Oral Selective Estrogen Receptor ... [pmc.ncbi.nlm.nih.gov]
5. A phase I dose escalation and expansion trial of the next-generation... [pubmed.ncbi.nlm.nih.gov]
6. A study to assess the pharmacokinetics of Camizestrant ... [astrazenecaclinicaltrials.com]

To cite this document: Smolecule. [Camizestrant pharmacokinetics and pharmacodynamics].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1965369#camizestrant-pharmacokinetics-and-pharmacodynamics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com